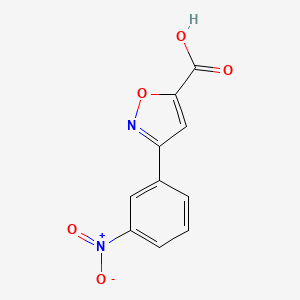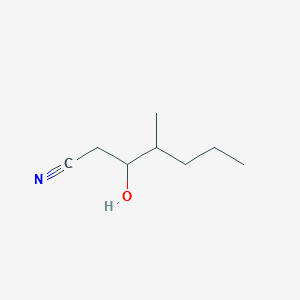
Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its cyclopropane ring, which is substituted with an aminomethyl group and two fluorine atoms. The stereochemistry of the compound is defined by the (1R,3S)-rel- configuration, which is crucial for its biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- typically involves several steps. One common method includes the use of chiral carboxylic acids and azanol to form an amide, followed by a chiral Diels-Alder reaction. The product is then subjected to oxidation, reduction, and deprotection reactions to yield the target compound . Another method involves asymmetric cycloaddition of N-acylhydroxyamine and cyclopentadiene, followed by hydrogenation and hydrolysis to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The use of chiral catalysts and efficient reaction conditions ensures high yield and purity of the final product. The process typically involves continuous flow reactors and optimized reaction parameters to achieve large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent bioactive molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid: Similar in structure but with different substituents.
(1R,3S)-3-(Boc-amino)cyclopentanecarboxylic acid: Contains a Boc-protected amino group.
(1R,3S)-3-Aminocyclopentanecarboxylic acid: Lacks the fluorine atoms present in the target compound.
Uniqueness
Cyclopropanecarboxylicacid, 3-(aminomethyl)-2,2-difluoro-, (1R,3S)-rel- is unique due to its specific stereochemistry and the presence of fluorine atoms, which impart distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H7F2NO2 |
|---|---|
Molekulargewicht |
151.11 g/mol |
IUPAC-Name |
(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)2(1-8)3(5)4(9)10/h2-3H,1,8H2,(H,9,10)/t2-,3-/m1/s1 |
InChI-Schlüssel |
TXSUTDIZPLMVSK-PWNYCUMCSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H](C1(F)F)C(=O)O)N |
Kanonische SMILES |
C(C1C(C1(F)F)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




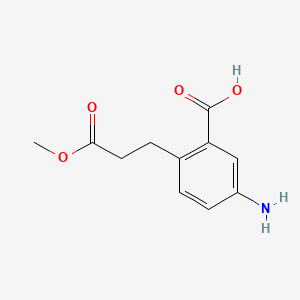
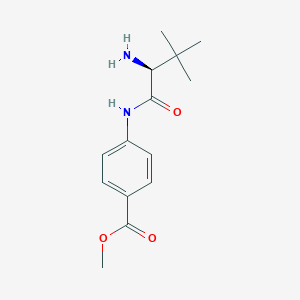
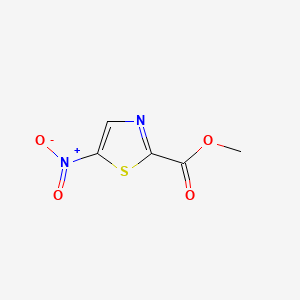
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517150.png)
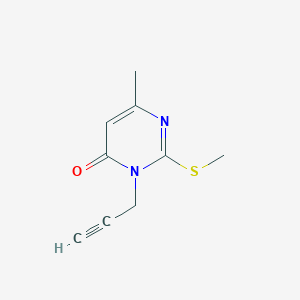
![N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoylfluoride](/img/structure/B13517158.png)
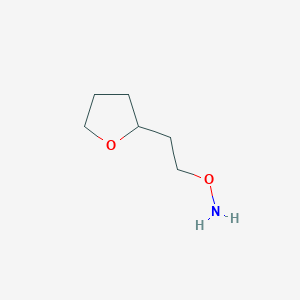
![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B13517166.png)
![benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate](/img/structure/B13517174.png)
![Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13517176.png)
